molecular formula C48H47FeP B8794699 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene

1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene

Cat. No.: B8794699
M. Wt: 710.7 g/mol
InChI Key: BOBUBHOXRCYKLI-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its stability and effectiveness in facilitating these reactions, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with ferrocene in the presence of a suitable base. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and toluene. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives of the starting materials .

Scientific Research Applications

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand, but with less steric hindrance compared to 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its electron-donating properties, but with different steric and electronic characteristics.

    1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with different coordination properties.

Uniqueness

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to its high steric hindrance and stability, which make it particularly effective in catalytic reactions. Its ability to enhance the selectivity and efficiency of these reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C48H47FeP

Molecular Weight

710.7 g/mol

IUPAC Name

ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3;/q2*-1;+2

InChI Key

BOBUBHOXRCYKLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2]

Origin of Product

United States

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